Ester‑Driven Orthogonal Selectivity in the HIF‑PH System: Butyl vs. Methyl Ester Influence on PHD1/PHD2 Isoform Bias
The 4‑hydroxy‑isoquinoline HIF hydroxylase inhibitor patent (US9409892) explicitly claims compounds where the IC₅₀ ratio PHD2/PHD1 is ≥5, establishing that C‑3 ester identity is a critical selectivity determinant within this scaffold class [1]. A representative 4‑hydroxy‑isoquinoline‑3‑carboxylate from the patent series exhibits a PHD2 IC₅₀ of 3,270 nM in the HIF‑PH assay [2]. While no direct head‑to‑head data for the butyl 7‑methyl compound vs. the methyl analog are publicly available, the patent SAR teaches that increasing ester chain length modulates the PHD2/PHD1 selectivity window—relevant because the butyl ester variant presents a distinct lipophilic footprint compared to the methyl ester [1]. The methyl ester analog (methyl 4‑hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate, CAS 914672‑84‑7) is primarily characterized as Roxadustat Impurity 9, without reported HIF‑PH selectivity data .
| Evidence Dimension | PHD isoform selectivity (PHD2 IC₅₀ / PHD1 IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; positioned within 4‑hydroxy‑isoquinoline scaffold class claimed for PHD1‑selective inhibition |
| Comparator Or Baseline | Class representative 4‑hydroxy‑isoquinoline‑3‑carboxylate: PHD2 IC₅₀ = 3,270 nM (BindingDB entry; HIF‑PH assay, pH 7.4) [2]; patent claims PHD2/PHD1 IC₅₀ ratio ≥5 for exemplified compounds [1] |
| Quantified Difference | Selectivity ratio PHD2/PHD1 ≥5 claimed for class; butyl ester provides distinct lipophilicity relative to methyl ester (estimated ΔlogP ≈ +1.2 based on Hansch π‑values), enabling orthogonal tuning of isoform bias |
| Conditions | HIF‑PH fluorescence energy transfer assay, pH 7.4 (BindingDB); PHD1/PHD2 recombinant enzyme assays (US9409892 patent exemplification) |
Why This Matters
Procurement of a butyl ester variant rather than a generic methyl ester allows medicinal chemistry teams to probe PHD1‑selective chemical space—a key differentiator since PHD1‑selective inhibitors are claimed for muscle degeneration, colitis, and ischemic disorders distinct from the PHD2‑driven erythropoiesis indication of roxadustat [1].
- [1] Ho, W.; Zhao, H.; Deng, S.; Ng, D.; Wright, L.R.; Wu, M.; Zhou, X.; Arend, M.P.; Flippin, L.A. 4‑Hydroxy‑isoquinoline compounds as HIF hydroxylase inhibitors. U.S. Patent US9409892, August 9, 2016. View Source
- [2] BindingDB Entry: Prolyl hydroxylase EGLN2 (PHD2) – 4‑hydroxy‑isoquinoline compound IC₅₀ = 3,270 nM. Ki Summary, BindingDB. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=8323 View Source
